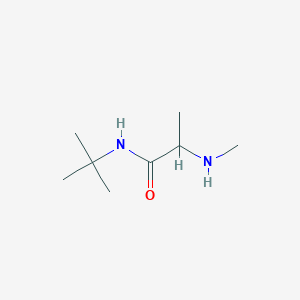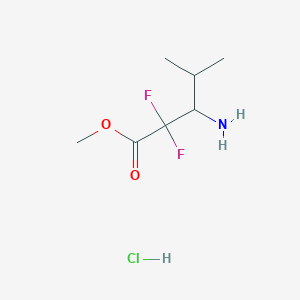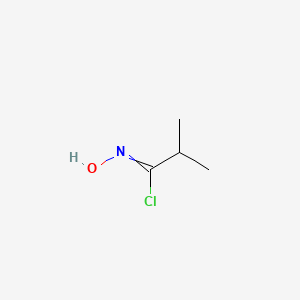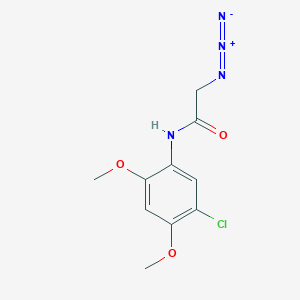![molecular formula C14H21N3O5 B2583457 Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate CAS No. 1803591-47-0](/img/structure/B2583457.png)
Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C14H21N3O5 . It has a molecular weight of 311.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O5/c1-5-20-12(18)10-15-11(22-16-10)9-7-6-8-17(9)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties (such as boiling point, melting point, etc.) are not available in the sources I found .Aplicaciones Científicas De Investigación
Enzymatic Metabolism and Pharmacological Applications
The study of enzymatic C-demethylation in compounds related to Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate revealed insights into the metabolism of novel dipeptidyl peptidase-4 inhibitors. This is significant in pharmacological research for the development of new drug candidates (Yoo et al., 2008).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related compounds demonstrated the versatility of these chemical structures in creating new compounds. This includes reactions with hydrazines, ortho-phenylenediamine, and others, leading to the formation of a variety of derivatives such as pyrazolines, imidazoles, and triazoles, which are important in the synthesis of new chemical entities (Abd & Awas, 2008).
Material Science Applications
In material science, derivatives of this compound have been used in the development of organic light-emitting diodes (OLEDs). This application highlights the potential of these compounds in advanced material technologies, particularly in the electronics industry (Wang et al., 2001).
Anticancer Applications
A study on substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, related to the compound , screened for anticancer activity, showed moderate activity against specific cancer cell lines. This finding is significant in cancer research and drug development (Carbone et al., 2013).
Catalysis
In catalysis research, related compounds have been used as catalysts in chemical transformations like alkoxycarbonylation of alkenes. These studies contribute to the development of more efficient and sustainable chemical processes (Dong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-5-20-12(18)10-15-11(22-16-10)9-7-6-8-17(9)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKLZEONTPHOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid](/img/structure/B2583374.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)


![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)
![2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)


![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

